Distinct Serine Protease Inhibition vs Cyclohexylalanine and Homophenylalanine
In a systematic head-to-head comparison of eight H-D-Ser-AA-Arg-OH tripeptides differing only in the central non-proteinogenic amino acid (AA), the homocyclohexylalanine (HoCha)-containing peptide exhibited a unique multi-enzyme inhibition profile distinct from its closest structural analogs cyclohexylalanine (Cha) and homophenylalanine (Hph) [1]. Against human plasmin, the HoCha tripeptide gave a Ki of 11,200 nM, whereas the Cha analog achieved sub-micromolar potency and the phenylglycine (Phg) analog reached Ki = 5,700 nM [1]. Against thrombin, HoCha showed Ki = 18,100 nM, compared to Ki = 5,020 nM for the optimal cyclohexylglycine (Chg) analog [1]. Against urokinase, HoCha was essentially inactive (Ki = 451,000 nM), while certain sulfonylated analogs in the series reached Ki = 5,400 nM [2]. This divergent selectivity fingerprint means that HoCha provides a distinct tool for probing S2 subsite preferences across serine proteases—neither Cha nor Hph can reproduce this profile [1].
| Evidence Dimension | Serine protease inhibition (Ki) across plasmin, thrombin, trypsin, urokinase |
|---|---|
| Target Compound Data | H-D-Ser-HoCha-Arg-OH: Ki = 11,200 nM (plasmin), 18,100 nM (thrombin), 27,200 nM (trypsin), 451,000 nM (urokinase) |
| Comparator Or Baseline | H-D-Ser-Cha-Arg-OH: Ki values differ across panel (most potent against thrombin in 2008 study); H-D-Ser-Chg-Arg-OH: Ki = 5,020 nM (thrombin); H-D-Ser-Phg-Arg-OH: Ki = 5,700 nM (plasmin) |
| Quantified Difference | HoCha vs. Chg (thrombin): 3.6-fold weaker; HoCha vs. Phg (plasmin): 2.0-fold weaker; HoCha vs. sulfonylated urokinase inhibitor: ~84-fold weaker |
| Conditions | Amidolytic assay in buffer at pH 7.4–8.8, 0.15 M NaCl; enzyme: human plasminogen, prothrombin, serine protease 1, urokinase-type plasminogen activator |
Why This Matters
When selecting a non-natural amino acid for serine protease inhibitor design, HoCha provides a predictable and distinct selectivity window across the plasmin–thrombin–urokinase panel that neither Cha nor aromatic Hph can replicate, making it the residue of choice when intermediate S2 hydrophobicity combined with aliphatic bulk is required.
- [1] BindingDB. Affinity Data for BDBM240795 (H-D-Ser-homoCha-Arg-OH). Ki values extracted from Markowska et al. (2013) J Enzyme Inhib Med Chem 28:639-43. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=240795 View Source
- [2] Markowska A, Bruzgo M, Surażyński A, Midura-Nowaczek K. Tripeptides with Non-Code Amino Acids as Potential Serine Proteases Inhibitors. J Enzyme Inhib Med Chem. 2013;28(3):639-643. PMID: 22299583. View Source
